molecular formula C10H12Cl2O4S B1426818 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride CAS No. 1343835-30-2

5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride

Cat. No.: B1426818
CAS No.: 1343835-30-2
M. Wt: 299.17 g/mol
InChI Key: LILDLOWCJGUEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride is a sulfonyl chloride derivative with the systematic IUPAC name 5-chloro-2-[(1-methoxypropan-2-yl)oxy]benzenesulfonyl chloride . Its molecular formula is C₁₀H₁₂Cl₂O₄S , and it has a molecular weight of 299.17 g/mol . The compound is registered under CAS number 1343835-30-2 , with alternative identifiers including MDL number MFCD19654217 and PubChem CID 62104602 .

Table 1: Key Identification Parameters

Parameter Value
CAS Number 1343835-30-2
IUPAC Name 5-chloro-2-[(1-methoxypropan-2-yl)oxy]benzenesulfonyl chloride
Molecular Formula C₁₀H₁₂Cl₂O₄S
Molecular Weight 299.17 g/mol
SMILES O=S(C₁=CC(Cl)=CC=C₁OC(C)COC)(Cl)=O
InChI Key SWDABNNNAZWZBM-UHFFFAOYSA-N

Historical Context of Sulfonyl Chlorides in Chemical Research

Sulfonyl chlorides have been pivotal in organic synthesis since the early 20th century, particularly after the discovery of sulfonamide antibiotics in the 1930s. The development of methods like the Reed reaction (using SO₂ and Cl₂) and chlorosulfonation of aromatic rings enabled large-scale production of sulfonyl chlorides for pharmaceuticals and agrochemicals. For example, benzenesulfonyl chloride (CAS 98-09-9) became a cornerstone in synthesizing sulfonamides, which inhibit bacterial folate synthesis. The compound discussed here represents a modern derivative designed for specialized applications in medicinal chemistry and materials science.

Structural Features and Molecular Properties

Molecular Formula (C₁₀H₁₂Cl₂O₄S) and Weight (299.17)

The compound’s structure consists of a chlorinated benzene ring substituted at the 1-position with a sulfonyl chloride group (-SO₂Cl) and at the 2-position with a (1-methoxypropan-2-yl)oxy ether chain. This configuration contributes to its reactivity as an electrophile, particularly in nucleophilic substitution and condensation reactions.

Table 2: Atomic Composition and Mass Distribution

Element Quantity Contribution to Molecular Weight (g/mol)
C 10 120.10
H 12 12.12
Cl 2 70.90
O 4 64.00
S 1 32.07

Stereochemical Considerations

The (1-methoxypropan-2-yl)oxy substituent introduces a chiral center at the propan-2-yl carbon. However, commercial samples are typically racemic unless synthesized via enantioselective routes. The sulfonyl chloride group adopts a tetrahedral geometry around sulfur, with bond angles approximating 109.5°. X-ray crystallography of analogous compounds, such as benzenesulfonyl chloride, reveals S=O bond lengths of 142.4 pm and S-Cl distances of 204.6 pm .

Electronic Structure and Bonding

The sulfonyl chloride group exerts strong electron-withdrawing effects via resonance (-I effect), polarizing the benzene ring and activating it toward electrophilic substitution at the para position relative to the chlorine atom. Key bonding features include:

  • S=O double bonds : Characterized by π-bonding between sulfur’s 3p orbitals and oxygen’s 2p orbitals, with bond orders of ~1.5.
  • S-Cl single bond : A polar covalent bond with partial positive charge on sulfur and negative charge on chlorine.
  • Ether linkage : The (1-methoxypropan-2-yl)oxy group donates electron density through its oxygen lone pairs, moderating the ring’s electron deficiency.

Table 3: Bonding Parameters (Theoretical)

Bond Type Bond Length (pm) Bond Order
S=O 142–145 1.5
S-Cl 200–205 1.0
C-O (ether) 143 1.0

The compound’s electronic profile is further illustrated by its canonical SMILES (O=S(C₁=CC(Cl)=CC=C₁OC(C)COC)(Cl)=O), which highlights the connectivity of the sulfonyl chloride and ether moieties. Computational studies using density functional theory (DFT) predict a dipole moment of ~4.5 D, driven by the polar sulfonyl group and asymmetric ether chain.

Properties

IUPAC Name

5-chloro-2-(1-methoxypropan-2-yloxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O4S/c1-7(6-15-2)16-9-4-3-8(11)5-10(9)17(12,13)14/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILDLOWCJGUEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

  • 5-Chlorosalicylic acid or its derivatives are common starting points due to their pre-existing chlorinated aromatic ring and hydroxyl groups, which facilitate subsequent modifications.
  • Methylation of 5-chlorosalicylic acid yields methyl 5-chlorosalicylate, serving as a precursor for further functionalization.

Methylation Process

Step Reagents & Conditions Product Yield Notes
Methylation of 5-chlorosalicylic acid Concentrated sulfuric acid, methanol, reflux Methyl 5-chlorosalicylate 92% Conducted under reflux for 24 hours; crystallization yields high purity

Conversion to 5-Chloro-2-methoxybenzoic acid

Step Reagents & Conditions Product Yield Notes
Demethylation of methyl 5-chlorosalicylate Sodium hydroxide, reflux 5-Chloro-2-methoxybenzoic acid 45% Acidification and recrystallization improve purity

Formation of the Corresponding Acid Chloride

Chlorination

Step Reagents & Conditions Product Yield Notes
Conversion of acid to acid chloride Thionyl chloride, reflux 5-Chloro-2-methoxybenzoyl chloride 72% Reflux in thionyl chloride; removal of excess reagent under reduced pressure

This intermediate is pivotal for subsequent amide and sulfonyl chloride formation.

Installation of the Oxy Substituent (Methoxypropan-2-yloxy Group)

Nucleophilic Etherification

The key step involves attaching the methoxypropan-2-yloxy group to the aromatic ring, which can be achieved via nucleophilic substitution using an appropriate alcohol derivative.

Step Reagents & Conditions Product Notes
Etherification Alkylation with 2-methoxypropyl alcohol derivatives 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride Conditions optimized to favor ether formation

Alternatively, the ether linkage can be introduced through Williamson ether synthesis , employing deprotonated phenolic intermediates with the alkyl halide.

Sulfonation and Conversion to Sulfonyl Chloride

Sulfonation of Aromatic Core

Step Reagents & Conditions Product Yield Notes
Sulfonation Chlorosulfonic acid or sulfur trioxide Sulfonic acid derivative Variable Controlled temperature to prevent over-sulfonation

Chlorination to Form Sulfonyl Chloride

Step Reagents & Conditions Product Yield Notes
Chlorosulfonation Chlorosulfonic acid or thionyl chloride Sulfonyl chloride 86% Conducted at low temperature (-10°C) to optimize yield and minimize side reactions

This step is crucial for activating the sulfonyl group for further substitution.

Final Assembly: Coupling of the Functional Groups

The final compound is assembled by coupling the sulfonyl chloride with the aromatic core bearing the oxy substituent, often via nucleophilic attack by amines or alcohols, followed by purification.

Data Summary and Reaction Conditions

Preparation Step Reagents Conditions Yield Analytical Data
Methylation Dimethyl sulfate, NaOH Reflux, aqueous 66% NMR, IR
Acid to Acid Chloride Thionyl chloride Reflux 72% IR (carbonyl stretch), MS
Etherification Alkyl halide or alcohol derivative Reflux, base Variable NMR, IR
Sulfonation Chlorosulfonic acid Low temperature 86% NMR, IR

Notes and Considerations

  • Reaction Optimization: Temperature control during sulfonation and chlorination is critical to prevent overreaction and degradation.
  • Purification: Crystallization and chromatography are employed at various stages to ensure high purity.
  • Environmental and Safety Aspects: Use of hazardous reagents like thionyl chloride and chlorosulfonic acid necessitates proper handling and disposal.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .

Scientific Research Applications

5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the modification of biomolecules for research purposes.

    Medicine: The compound is explored for its potential use in drug development and pharmaceutical formulations.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride involves its reactivity with nucleophiles and other chemical species. The sulfonyl chloride group is highly reactive, making it a useful intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular features of the target compound with its analogs:

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (1518625-16-5) (1-Methoxypropan-2-yl)oxy Not explicitly provided ~298 (estimated) Branched ether with methoxy group
5-Chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride (1245529-73-0) Isopropoxy (propan-2-yloxy) C₉H₁₀Cl₂O₃S 269.14 Less steric bulk, higher volatility
5-Chloro-2-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride (1285121-04-1) Oxolane (tetrahydrofuran) derivative C₉H₈ClFO₃S* 241.31 Cyclic ether enhances rigidity
5-Chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride (1481595-14-5) Methoxy + methylcarbamoyl C₉H₉Cl₂NO₄S 298.15 Hydrogen-bonding capability
5-Fluoro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride (1216147-31-7) Isopropoxy + fluorine C₉H₁₀ClFO₃S 252.69 Increased electronegativity
5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride (1341440-13-8) Cyclohexyloxy C₁₂H₁₄Cl₂O₃S 309.21 High steric bulk, reduced reactivity
5-Bromo-2-chlorobenzene-1-sulfonyl chloride (81226-68-8) Bromine + chlorine C₆H₃BrCl₂O₂S 289.96 Dual halogenation, high lipophilicity
5-Chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride (1334411-81-2) Trifluoromethoxy C₇H₃ClF₃O₃S ~283 (estimated) Strong electron-withdrawing effects

*Note: Molecular formula for CAS 1285121-04-1 appears inconsistent with its IUPAC name; further verification is required.

Research Findings

  • Synthesis of Sulfonamides : demonstrates that sulfonyl chlorides react with pyrazole derivatives to form pharmacologically active sulfonamides, with substituents dictating ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .
  • Comparative Reactivity : Computational studies predict collision cross-section (CCS) values for analogs like CAS 1284357-82-9, aiding in mass spectrometry-based identification .

Biological Activity

5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride is a sulfonamide compound characterized by its unique chemical structure, which includes a chloro group, a methoxypropan-2-yl ether, and a sulfonamide functional group. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties.

  • Molecular Formula : C10_{10}H12_{12}ClO4_{4}S
  • Molecular Weight : 299.17 g/mol
  • CAS Number : 1343835-30-2
  • Purity : Minimum of 95%

Biological Activity

The biological activity of this compound primarily revolves around its antibacterial properties. Sulfonamides, including this compound, are known to inhibit bacterial growth by targeting the folic acid synthesis pathway.

The compound acts by competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition disrupts the production of folate, an essential nutrient for bacterial growth and replication.

Comparative Analysis with Related Compounds

To understand the potential efficacy and biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features of related sulfonamide compounds:

Compound Name Structural Features Unique Aspects
5-Chloro-N-(4-methylphenyl)-benzene sulfonamideMethylphenyl substituentEnhanced lipophilicity may improve membrane penetration
4-Amino-N-(4-chlorophenyl)-benzenesulfonamideAmino group at para positionExhibits potent antimicrobial activity
SulfanilamideBasic sulfanilamide structureHistorical significance as one of the first antibiotics

This comparison highlights the unique structural aspects of this compound that may influence its biological activity and pharmacological profile.

Research Findings and Case Studies

Recent studies have indicated promising results regarding the antibacterial efficacy of this compound. Notably:

  • Antibacterial Activity : In vitro tests demonstrated that this compound exhibits significant antibacterial activity against several Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed using disc diffusion methods, where zones of inhibition were measured.
  • Structure–Activity Relationship (SAR) : Research has shown that modifications in the structure of sulfonamides can enhance their efficacy against various bacterial strains. Studies focusing on SAR have indicated that specific substitutions can improve binding affinity to target enzymes, thereby increasing antibacterial potency.
  • Potential Side Effects : Investigations into the compound’s interactions with biological targets suggest that while it is effective against bacteria, further studies are necessary to evaluate potential side effects and toxicity levels in mammalian systems.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a sulfonyl chloride group (–SO₂Cl), a 5-chloro substituent on the benzene ring, and a methoxypropan-2-yloxy ether (–O–CH(CH₃)OCH₃). The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or alcohols). The chloro substituent enhances electron withdrawal, stabilizing intermediates during reactions. The methoxypropane ether introduces steric bulk, potentially affecting reaction kinetics or regioselectivity .

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves:

  • Chlorination : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is used to introduce the sulfonyl chloride group .
  • Etherification : Coupling of 5-chloro-2-hydroxybenzenesulfonyl chloride with 1-methoxypropan-2-ol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for maintaining reactivity while minimizing side reactions .

Q. How should this compound be handled and stored to ensure stability?

  • Moisture sensitivity : Store under inert gas (argon/nitrogen) in sealed containers due to the hydrolytic instability of sulfonyl chlorides.
  • Temperature : Keep at –20°C for long-term storage; avoid prolonged exposure to room temperature .
  • Safety : Use fume hoods and personal protective equipment (PPE) to mitigate exposure to toxic gases (e.g., HCl) during reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Parameter optimization : Systematically vary temperature (40–80°C), catalyst (e.g., DMAP for acylations), and stoichiometry using Design of Experiments (DOE) .
  • Byproduct mitigation : Monitor reaction progress via TLC or HPLC. For example, quenching unreacted SOCl₂ with ice-cold methanol reduces side products .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Q. How can structural analogs be designed to modulate biological activity?

  • Substituent effects : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity for enzyme inhibition studies. Conversely, bulky groups (e.g., tert-butyl) may improve selectivity .
  • Bioisosteric replacements : Substitute the sulfonyl chloride with sulfonamide (–SO₂NH₂) for reduced reactivity and enhanced solubility in medicinal chemistry applications .

Q. What analytical techniques are critical for resolving contradictions in reported data (e.g., conflicting NMR assignments)?

  • Multi-modal characterization :
  • NMR : ¹H/¹³C NMR with DEPT-135 to confirm quaternary carbons and chlorine coupling patterns .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., methoxypropane orientation) with single-crystal diffraction .
  • Mass spectrometry (HRMS) : Validate molecular formula accuracy, especially for chlorine isotope patterns .

Methodological Guidance

  • Contradiction Analysis : If conflicting yields are reported, replicate reactions under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) and cross-validate with quantitative NMR or LC-MS .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reaction pathways or binding affinities for biological targets, guiding experimental prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride
Reactant of Route 2
5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.